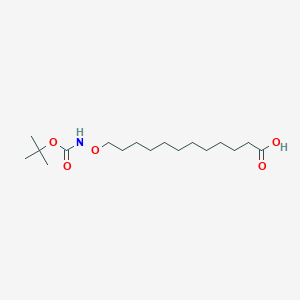

12-(Boc-aminooxy)-dodecanoic acid

概要

説明

12-(Boc-aminooxy)-dodecanoic acid is a compound that features a dodecanoic acid backbone with a Boc-protected aminooxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 12-(Boc-aminooxy)-dodecanoic acid typically involves the protection of the aminooxy group with a Boc (tert-butoxycarbonyl) group. The general synthetic route includes the reaction of aminooxyacetic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

12-(Boc-aminooxy)-dodecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxime derivatives.

Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free aminooxy group.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, particularly with carbonyl compounds to form oximes

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reactions with aldehydes or ketones to form oximes often use mild acidic conditions

Major Products

Oximes: Formed from the reaction with aldehydes or ketones.

Deprotected Aminooxy Compounds: Resulting from the removal of the Boc group

科学的研究の応用

Peptide Synthesis

Overview

The compound serves as a protective group in peptide synthesis, allowing for selective modification of amino acids. This selectivity is crucial for constructing complex biomolecules.

Applications

- Selective Modification : It enables the modification of specific amino acids without impacting others, which is essential for creating diverse peptide libraries.

- Efficiency : The use of Boc (tert-butoxycarbonyl) protection enhances the efficiency of solid-phase peptide synthesis (SPPS).

Case Study

A study demonstrated the successful synthesis of a peptide using Boc-12-aminooxy-dodecanoic acid as a protective group, resulting in high yields and purity levels. This method showcases the compound's role in facilitating complex peptide structures necessary for therapeutic applications .

Drug Development

Overview

The unique structural features of 12-(Boc-aminooxy)-dodecanoic acid contribute to its application in drug design, particularly for pharmaceuticals that require specific biological interactions.

Applications

- Targeted Drug Design : Its structure aids in the development of compounds that interact selectively with biological targets, enhancing drug efficacy and minimizing side effects.

- Pharmacokinetics Improvement : The incorporation of this compound into drug formulations can improve pharmacokinetic profiles, leading to better absorption and bioavailability.

Data Table: Drug Development Applications

| Application Area | Description |

|---|---|

| Targeted Therapy | Enhances interaction with specific receptors or enzymes |

| Side Effect Reduction | Minimizes off-target effects through selective binding |

| Bioavailability | Improves absorption rates in biological systems |

Bioconjugation

Overview

Bioconjugation processes utilize this compound for attaching drugs or imaging agents to proteins, enhancing their delivery and targeting capabilities.

Applications

- Cancer Treatment : The compound is employed to conjugate cytotoxic agents to antibodies, improving the targeted delivery of therapeutic agents to cancer cells.

- Imaging Agents : It facilitates the attachment of imaging agents to proteins for enhanced visualization in diagnostic applications.

Case Study

Research has shown that bioconjugates formed using this compound significantly improved the efficacy of antibody-drug conjugates (ADCs) in preclinical cancer models. These conjugates demonstrated enhanced tumor targeting and reduced systemic toxicity compared to non-targeted therapies .

Material Science

Overview

In material science, this compound is utilized to create functionalized polymers with tailored properties for specific applications.

Applications

- Drug Delivery Systems : The compound is integrated into polymer matrices to develop controlled-release formulations that enhance therapeutic efficacy.

- Coatings : It is used to modify surfaces for improved biocompatibility and functionality.

Data Table: Material Science Applications

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Controlled release formulations for sustained therapeutic effects |

| Surface Modification | Enhances biocompatibility and functional properties of materials |

Research in Biochemistry

Overview

The compound plays a significant role in biochemical research, particularly in studying lipid interactions and membrane dynamics.

Applications

- Cellular Processes Understanding : It aids researchers in elucidating cellular mechanisms by studying lipid-protein interactions.

- Biotechnological Applications : Insights gained from these studies can lead to novel biotechnological innovations.

作用機序

The mechanism of action of 12-(Boc-aminooxy)-dodecanoic acid primarily involves the reactivity of the aminooxy group. This group can form stable oxime bonds with carbonyl compounds, making it useful for bioconjugation and labeling applications. The Boc group serves as a protecting group, which can be removed under acidic conditions to reveal the reactive aminooxy group .

類似化合物との比較

Similar Compounds

(Boc-aminooxy)acetic acid: A shorter-chain analog with similar reactivity.

(Boc-aminooxy)ethanol: Another analog with a different backbone structure.

(Boc-aminooxy)propionic acid: A compound with a propionic acid backbone

Uniqueness

12-(Boc-aminooxy)-dodecanoic acid is unique due to its longer dodecanoic acid backbone, which can impart different physical and chemical properties compared to shorter-chain analogs.

生物活性

12-(Boc-aminooxy)-dodecanoic acid is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is a fatty acid derivative featuring a tert-butoxycarbonyl (Boc) group attached to an aminooxy moiety. The structural formula can be represented as follows:

This compound is characterized by its hydrophobic dodecanoic acid tail and the polar aminooxy group, which may facilitate interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to modify proteins through the formation of covalent bonds with specific amino acid side chains, particularly lysine residues. This modification can influence protein stability, localization, and function.

- Protein Modification : The aminooxy group can react with carbonyl groups in proteins, leading to the formation of stable oxime bonds. This reaction is significant in bioconjugation applications.

- Cellular Uptake : The hydrophobic nature of the dodecanoic acid moiety may enhance cellular membrane permeability, facilitating the uptake of the compound into cells.

Antimicrobial Properties

Recent studies have indicated that fatty acid derivatives like this compound exhibit antimicrobial properties. For instance, dodecanoic acid has shown activity against various bacterial strains, suggesting that its derivatives may retain or enhance this activity.

| Compound | Target Organisms | Activity |

|---|---|---|

| Dodecanoic Acid | Staphylococcus aureus | Inhibitory |

| This compound | E. coli, Pseudomonas aeruginosa | Potentially active |

Case Studies

-

In Vivo Studies : A study investigated the pharmacokinetics of lipidated peptides modified with fatty acids similar to this compound. Results indicated that longer lipid chains resulted in prolonged half-lives in circulation, enhancing therapeutic efficacy (Table 1) .

Peptide Modification Half-Life (min) Octanoic Acid 5 Dodecanoic Acid 30-40 Myristoyl Acid ~100 - Cellular Studies : Research demonstrated that compounds with aminooxy functionalities could effectively inhibit protease activity by modifying enzyme substrates, showcasing their potential as therapeutic agents against diseases involving proteolytic dysregulation .

特性

IUPAC Name |

12-[(2-methylpropan-2-yl)oxycarbonylamino]oxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO5/c1-17(2,3)23-16(21)18-22-14-12-10-8-6-4-5-7-9-11-13-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQCOXJVOOSNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。